6-(benzylamino)-5-(4-bromophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a bromophenyl group, and a furo[2,3-d]pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the benzylamino group: This step involves the nucleophilic substitution reaction where a benzylamine reacts with the intermediate compound.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors, which may lead to the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a lead compound for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol: This compound shares a similar bromophenyl group but has a thieno[3,2-d]pyrimidine core instead of a furo[2,3-d]pyrimidine core.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyrrolo[2,3-b]pyridine core and are studied for their potential as fibroblast growth factor receptor inhibitors.
The uniqueness of 6-(BENZYLAMINO)-5-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18BrN3O3 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
6-(benzylamino)-5-(4-bromophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18BrN3O3/c1-24-19(26)17-16(14-8-10-15(22)11-9-14)18(28-20(17)25(2)21(24)27)23-12-13-6-4-3-5-7-13/h3-11,23H,12H2,1-2H3 |
InChI Key |
QYPBGANZXXIWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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